molecular formula C18H16ClNO2 B11420691 N-(3-chlorophenyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide

N-(3-chlorophenyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide

Cat. No.: B11420691
M. Wt: 313.8 g/mol
InChI Key: HLEJAGOXJFEIME-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide is an organic compound characterized by the presence of a chlorophenyl group, a dimethylbenzofuran moiety, and an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide typically involves the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxyacetophenone derivatives, under acidic or basic conditions.

    Introduction of the Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using methylating agents like methyl iodide in the presence of a base.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction, where a suitable chlorophenyl halide reacts with the benzofuran derivative.

    Formation of the Acetamide Linkage: The final step involves the acylation of the benzofuran derivative with an appropriate acylating agent, such as acetic anhydride, to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the acetamide group, potentially converting it to an amine.

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles like nitronium ions or halogens in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzofuran derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(3-chlorophenyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Its interactions with biological macromolecules can provide insights into its mechanism of action and potential therapeutic applications.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its structural features may allow it to interact with specific biological targets, leading to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its stability and functional groups that allow for further chemical modifications.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The chlorophenyl and benzofuran moieties can engage in hydrophobic interactions, while the acetamide group can form hydrogen bonds with biological targets. These interactions can alter the function of proteins and pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorophenyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide: vs. : The presence of an additional methyl group in the former may enhance its hydrophobic interactions and biological activity.

    This compound: vs. : The substitution of chlorine with bromine can affect the compound’s reactivity and interaction with biological targets due to differences in atomic size and electronegativity.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C18H16ClNO2

Molecular Weight

313.8 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide

InChI

InChI=1S/C18H16ClNO2/c1-11-6-12(2)18-13(10-22-16(18)7-11)8-17(21)20-15-5-3-4-14(19)9-15/h3-7,9-10H,8H2,1-2H3,(H,20,21)

InChI Key

HLEJAGOXJFEIME-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)OC=C2CC(=O)NC3=CC(=CC=C3)Cl)C

Origin of Product

United States

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